(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide

Descripción general

Descripción

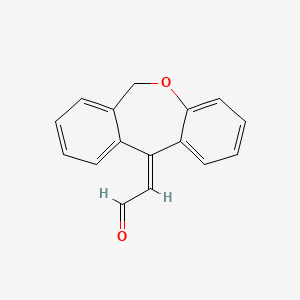

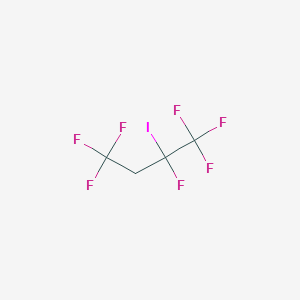

The compound is a derivative of 3-hydroxypyridine, which is a heterocyclic compound with a pyridine ring and a hydroxyl group at the 3rd position . The “N,N,N-trimethylmethanaminium iodide” part suggests that it might have a quaternary ammonium group, which is a nitrogen atom bonded to four substituents and carries a positive charge.

Synthesis Analysis

While specific synthesis methods for this compound are not available, 3-hydroxypyridine can be synthesized from various precursors . The quaternary ammonium part could potentially be introduced through a methylation reaction .Molecular Structure Analysis

The molecular structure would likely feature a pyridine ring with a hydroxyl group at the 3rd position and a quaternary ammonium group attached to the pyridine ring. The exact structure would depend on the position of the quaternary ammonium group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydroxyl group and the quaternary ammonium group. The hydroxyl group could potentially participate in reactions such as esterification or substitution .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the presence of the hydroxyl and quaternary ammonium groups. For example, the compound would likely be soluble in water due to the presence of these polar groups .Aplicaciones Científicas De Investigación

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

Background: Hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are enzymes that play a crucial role in regulating HIF-1α stability. HIFs are transcription factors involved in various cellular processes, including erythropoiesis, angiogenesis, energy metabolism, ischemia, and inflammation. Selective PHD inhibitors have been sought after to control HIF-1α levels for therapeutic applications .

Structure-Based Drug Design (SBDD) and Experimental Methods: Researchers have focused on understanding the structure of PHD2 to facilitate structure-based drug design (SBDD). Various experimental methods have been developed to measure PHD activity. These approaches, combined with high-throughput screening, have enabled the development of PHD inhibitors .

Clinical Implications: Small molecule PHD inhibitors hold promise for therapeutic interventions. For example, SAR analysis led to the development of [2-(3-hydroxypyridin-2-yl)-thiazol-4-yl]-acetamide derivatives, including compound 8. Despite having a similar IC50 value in vitro to other derivatives, compound 8 exhibited more than a 40-fold enhanced erythropoietin (EPO) production, making it a potential candidate for clinical use .

Piperidine Derivatives

Overview: Piperidine derivatives, both synthetic and natural, have pharmaceutical applications. Recent scientific advances have focused on discovering and evaluating potential drugs containing the piperidine moiety .

Adaptaquin: A HIF Prolyl Hydroxylase Inhibitor

Structural Optimization: Adaptaquin (7-(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methylquinolin-8-ol) is a HIF prolyl hydroxylase inhibitor. Researchers have carried out structural optimization through cell-based screening using cell lines expressing a reporter construct consisting of the fusion protein of HIF oxygen .

Mecanismo De Acción

Target of Action

Similar pyridine derivatives have been studied for their antimicrobial properties

Mode of Action

The exact mode of action of this compound is currently unknown. Pyridine derivatives have been shown to exhibit antimicrobial activity The mechanism typically involves disrupting essential biological processes in the microbial cells, such as protein synthesis or cell wall formation

Biochemical Pathways

It’s known that pyridine derivatives can interfere with various microbial metabolic pathways . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.

Pharmacokinetics

A related compound, 1-(3-hydroxypyridin-2-yl)ethanone, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

Similar pyridine derivatives have been shown to exhibit antimicrobial activity, preventing the growth of certain microbial strains . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 2-Pyridone, a compound with a similar structure, is rapidly degraded by microorganisms in the soil environment Therefore, the presence of certain microorganisms could potentially affect the stability and efficacy of (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide

Direcciones Futuras

Propiedades

IUPAC Name |

(3-hydroxypyridin-2-yl)methyl-trimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.HI/c1-11(2,3)7-8-9(12)5-4-6-10-8;/h4-6H,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCMHGSOCQSSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(C=CC=N1)O.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380408 | |

| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |

CAS RN |

28310-22-7 | |

| Record name | (3-hydroxypyridin-2-yl)-N,N,N-trimethylmethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)

![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)

![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)

![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)

![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)